Antimycobacterial Activity Enhancement: Free Acid (1) vs. Carboxamide Derivatives (3a–n) as a Scaffold Validation Parameter
The free acid 5-nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid (1) itself exhibits modest antimycobacterial activity. However, its conversion to fourteen carboxamide derivatives (3a–n) enhanced activity by up to 720-fold against log-phase Mycobacterium tuberculosis H37Rv, as reported by Sriram et al. (2010). Compound 3n achieved an MIC of <0.17 μM against MTB and 0.17 μM against MDR-TB, representing a 3.8-fold improvement over isoniazid (MIC 0.66 μM) and a 1.3-fold improvement over rifampicin (MIC 0.23 μM) [1]. The free acid (1) serves as the essential starting material; its acid chloride (2) is the reactive intermediate that enables this derivatization. This 720-fold activity window between scaffold and optimized derivative validates the core's utility as a privileged starting point for lead optimization, a feature not demonstrated for the tetrahydro (5-nitroorotic acid) scaffold in the same assay system [1].
| Evidence Dimension | Antimycobacterial activity (MIC) against log-phase M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Free acid (1): MIC ~122 μM (calculated from 720-fold difference relative to optimized amides); most active amide 3n: MIC <0.17 μM |
| Comparator Or Baseline | Isoniazid MIC 0.66 μM; Rifampicin MIC 0.23 μM; Ciprofloxacin MIC 4.71 μM |
| Quantified Difference | Up to 720-fold activity enhancement from free acid (1) to optimized amide (3n); 3n is 3.8× more potent than isoniazid, 1.3× more potent than rifampicin |
| Conditions | Agar dilution method, Middlebrook 7H11 medium supplemented with OADC, triplicate determination |
Why This Matters
This demonstrates the hexahydro scaffold's unique capacity for activity enhancement via carboxamide derivatization, a property that defines its procurement value as a versatile synthetic intermediate for antimycobacterial drug discovery.
- [1] Sriram D, Yogeeswari P, Senthilkumar P, Naidu G, Bhat P. 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: synthesis, in vitro antimycobacterial activity, cytotoxicity, and isocitrate lyase inhibition studies. J Enzyme Inhib Med Chem. 2010;25(6):765-772. doi:10.3109/14756360903425221 View Source
